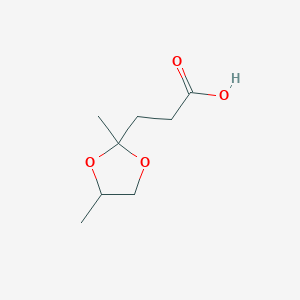
3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanoic acid is an organic compound characterized by a dioxolane ring substituted with two methyl groups and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanoic acid typically involves the formation of the dioxolane ring followed by the introduction of the propanoic acid group. One common method includes the reaction of 2,4-dimethyl-1,3-dioxolane with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance material characteristics such as flexibility, durability, and resistance to environmental factors.
Wirkmechanismus
The mechanism by which 3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring and propanoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanoic acid: Similar in structure but with different substitution patterns on the dioxolane ring.
Ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate: An ester derivative with similar structural features.
Uniqueness
3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanoic acid is unique due to its specific substitution pattern on the dioxolane ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Eigenschaften
CAS-Nummer |
184025-50-1 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6-5-11-8(2,12-6)4-3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
AAINMTQHZRYYTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(O1)(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


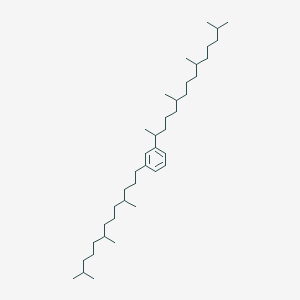
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
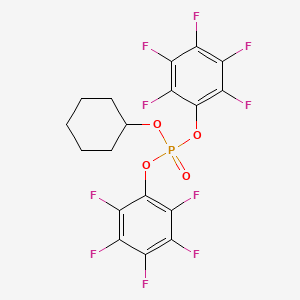
![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
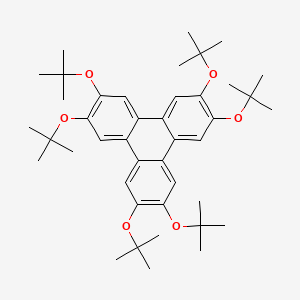
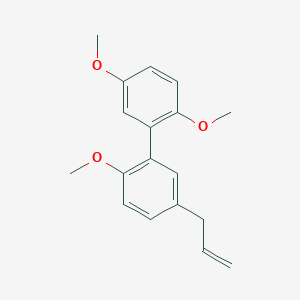
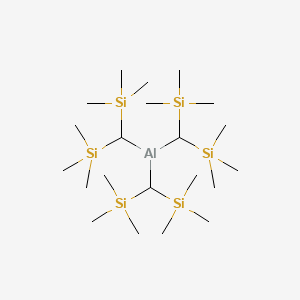

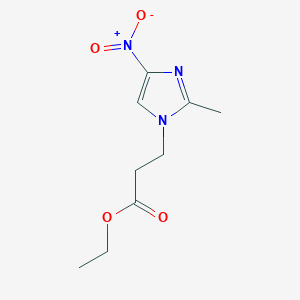
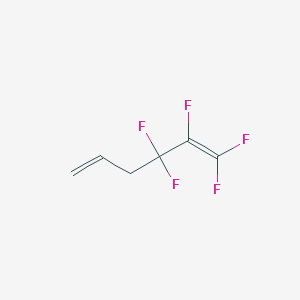
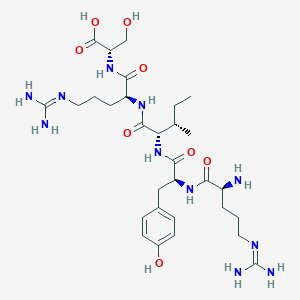
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
